molecular formula C14H9N3O7 B4926083 N-1,3-benzodioxol-5-yl-3,5-dinitrobenzamide

N-1,3-benzodioxol-5-yl-3,5-dinitrobenzamide

Cat. No. B4926083
M. Wt: 331.24 g/mol
InChI Key: QCBYDJLIJHQAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-3,5-dinitrobenzamide, also known as BNDB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-3,5-dinitrobenzamide has been studied for its potential use as an antitumor agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been investigated for its potential as a fluorescent probe for detecting nitric oxide, a signaling molecule involved in various physiological processes.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-3,5-dinitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. It has also been suggested that N-1,3-benzodioxol-5-yl-3,5-dinitrobenzamide may interact with nitric oxide, leading to the production of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
Studies have shown that N-1,3-benzodioxol-5-yl-3,5-dinitrobenzamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. In addition, N-1,3-benzodioxol-5-yl-3,5-dinitrobenzamide has been found to be a potent fluorescent probe for nitric oxide, with high sensitivity and selectivity.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3-benzodioxol-5-yl-3,5-dinitrobenzamide in lab experiments is its high potency and selectivity for certain enzymes and molecules. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-1,3-benzodioxol-5-yl-3,5-dinitrobenzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its potency and selectivity. In addition, there is potential for N-1,3-benzodioxol-5-yl-3,5-dinitrobenzamide to be used as a fluorescent probe for other molecules and signaling pathways, which could lead to the development of new diagnostic tools and therapies.

Synthesis Methods

N-1,3-benzodioxol-5-yl-3,5-dinitrobenzamide can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,5-dinitrobenzamide. The final product is obtained through purification and crystallization.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O7/c18-14(15-9-1-2-12-13(5-9)24-7-23-12)8-3-10(16(19)20)6-11(4-8)17(21)22/h1-6H,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBYDJLIJHQAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide

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